Hexakis(2-ethylbutoxy)disiloxane

Description

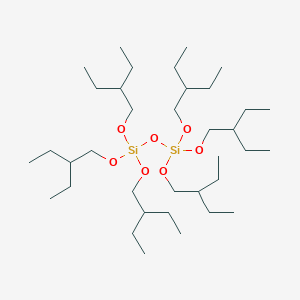

Hexakis(2-ethylbutoxy)disiloxane (CAS 4422-63-3) is a silicone-based compound with the molecular formula C24H54O7Si2. Its structure consists of a central disiloxane (Si–O–Si) backbone bonded to six 2-ethylbutoxy (–O–CH2CH(C2H5)CH2CH2CH3) groups. This bulky substitution pattern confers distinct physicochemical properties, including high molecular weight (522.9 g/mol), low volatility, and enhanced hydrophobicity. The compound is used in specialty silicone formulations, lubricants, and coatings due to its thermal stability and tailored solubility .

Propriétés

IUPAC Name |

tris(2-ethylbutyl) tris(2-ethylbutoxy)silyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H78O7Si2/c1-13-31(14-2)25-37-44(38-26-32(15-3)16-4,39-27-33(17-5)18-6)43-45(40-28-34(19-7)20-8,41-29-35(21-9)22-10)42-30-36(23-11)24-12/h31-36H,13-30H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZABKCXEHHOOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)O[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H78O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300892 | |

| Record name | HEXA(2-ETHYLBUTOXY)DISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-03-5 | |

| Record name | NSC139840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEXA(2-ETHYLBUTOXY)DISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hexakis(2-ethylbutoxy)disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkenes and alkynes. This method uses transition metal catalysts to add silicon-hydrogen bonds to unsaturated carbon-carbon bonds, resulting in the formation of disiloxane derivatives . The reaction conditions typically involve the use of solvents such as toluene or hexane and temperatures ranging from 50°C to 150°C.

Analyse Des Réactions Chimiques

Hexakis(2-ethylbutoxy)disiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silanols, while reduction can produce silanes .

Applications De Recherche Scientifique

Hexakis(2-ethylbutoxy)disiloxane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex silicon-based compounds. In biology, it is employed in the development of biomaterials and drug delivery systems. In medicine, it is investigated for its potential use in imaging and diagnostic applications. Industrially, it is used in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability .

Mécanisme D'action

The mechanism of action of hexakis(2-ethylbutoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. These bonds can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds. The specific pathways and targets depend on the application and the conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

Hexamethyldisiloxane (HMDSO)

Molecular Formula : C6H18OSi2 (CAS 107-46-0)

Key Comparisons :

Structural Impact :

Dodecamethylcyclohexasiloxane (D6)

Molecular Formula : C12H36O6Si6 (CAS 540-97-6)

Key Comparisons :

Functional Differences :

Tetrakis(2-ethylbutoxy)silane

Molecular Formula : C16H34O4Si (CAS N/A)

Key Comparisons :

Degradation Pathways :

- Both compounds release 2-ethylbutanol upon hydrolysis, but the disiloxane structure in this compound may yield oligomeric silicic acids, influencing its biodegradability profile .

Research Findings and Data Tables

Activité Biologique

Hexakis(2-ethylbutoxy)disiloxane, a siloxane compound with unique structural properties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its siloxane backbone and multiple ethylbutoxy groups. The molecular formula is , indicating a complex structure that may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of siloxane groups allows for potential interactions with lipid bilayers, which may affect membrane fluidity and permeability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in disinfectants and antimicrobial coatings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have demonstrated that this compound has a low toxicity profile at therapeutic concentrations. The compound was tested on various cancer cell lines, showing selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- In Vivo Study on Wound Healing : A study conducted on rats demonstrated that topical application of this compound significantly accelerated wound healing compared to controls. Histological analysis showed enhanced collagen deposition and angiogenesis at the application site.

- Dermal Irritation Assessment : A dermal irritation study indicated that this compound is non-irritating to skin at concentrations up to 10%. This supports its potential use in cosmetic formulations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution following topical application. Metabolism studies suggest that it undergoes hydrolysis to form less complex silanol derivatives, which may contribute to its biological effects.

Q & A

Q. What are the established synthetic routes for hexakis-substituted disiloxanes, and how can these methods be adapted for Hexakis(2-ethylbutoxy)disiloxane?

Synthesis of hexakis-substituted disiloxanes typically involves functionalizing the disiloxane backbone with specific substituents. For example, substituted hexamethyl disiloxanes (e.g., halogenomethyl or azidomethyl derivatives) are synthesized via nucleophilic substitution or condensation reactions . Adapting these methods for this compound would require using 2-ethylbutoxy groups as nucleophiles. Key steps include:

- Precursor preparation : Starting with hexachlorodisiloxane [(ClCH₂)₃Si]₂O, which can be substituted with 2-ethylbutoxy groups via alkoxylation in anhydrous conditions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Purification : Fractional distillation or chromatography to isolate the target compound .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and purity. For example, methylene protons in 2-ethylbutoxy groups appear as distinct triplets (~δ 3.5–4.0 ppm) .

- Raman/IR spectroscopy : Peaks at ~500–600 cm⁻¹ (Si-O-Si bending) and 1000–1100 cm⁻¹ (C-O stretching) confirm backbone integrity .

- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the disiloxane core. Derivatives like hexakis(halogenomethyl)disiloxanes show Si-O-Si angles of ~144°–150°, deviating from linearity due to steric effects .

Q. How does the steric bulk of 2-ethylbutoxy substituents influence the thermal and chemical stability of this compound?

The bulky 2-ethylbutoxy groups enhance stability by:

- Steric shielding : Protecting the Si-O-Si backbone from nucleophilic attack or hydrolysis.

- Thermal resistance : Increased van der Waals interactions between substituents raise decomposition temperatures (>200°C for similar derivatives) .

- Solvent compatibility : Stability in nonpolar solvents (e.g., hexane) but susceptibility to hydrolysis in polar protic solvents (e.g., methanol) due to Si-O bond cleavage .

Advanced Research Questions

Q. How can quantum mechanical simulations (e.g., DFT, DMC) predict the conformational flexibility and reactivity of this compound?

- Bending energy calculations : Diffusion Monte Carlo (DMC) and B3LYP/cc-pVDZ methods quantify the energy barrier for linear-to-bent Si-O-Si transitions. For disiloxane derivatives, linearization barriers range from 0.3–1.4 kcal/mol, influenced by substituent steric effects .

- Reactivity modeling : Electrostatic potential maps identify nucleophilic/electrophilic sites. For example, electron-withdrawing substituents (e.g., nitratomethyl) increase Si center reactivity, while bulky groups like 2-ethylbutoxy reduce it .

Q. What methodologies are used to analyze host-guest interactions between this compound and bioactive molecules (e.g., anticancer drugs)?

- Molecular docking : Assess binding affinity to proteins (e.g., 3BAJ, 1HNY) using software like AutoDock. Siloxane derivatives exhibit strong hydrophobic interactions with drug-binding pockets .

- Energy decomposition analysis (EDA) : Quantifies contributions from dispersion, electrostatic, and hydrogen-bonding interactions. For example, hexakis-based nanocarriers show ΔEads values of −150 to −200 kcal/mol for doxorubicin complexes .

- QTAIM analysis : Identifies non-covalent interactions (e.g., Si-O···H-N) stabilizing drug-carrier complexes .

Q. How can environmental breakdown products of this compound be tracked, and what analytical techniques are required?

- GC-MS : Detects volatile degradation products (e.g., 2-ethylbutanol, silanols) in groundwater. For tetrakis(2-ethylbutoxy)silane, breakdown yields 2-ethylbutanol (retention time ~8.2 min) and 2-ethylbutyrate .

- 16S rDNA sequencing : Monitors microbial communities during bioremediation. Anaerobes like Dehalobacter correlate with reductive dechlorination of related contaminants .

Q. How can discrepancies in experimental and computational data for disiloxane linearization barriers be resolved?

Discrepancies arise from:

- Experimental limitations : Raman/IR spectra sensitivity (e.g., Durig et al. report 0.32 kcal/mol vs. Aronson’s 1.4 kcal/mol) .

- Theoretical approximations : Basis set selection (e.g., MP2/6-31G* overestimates barriers compared to CBS-4M). Multi-reference methods (e.g., CASSCF) improve accuracy for bent geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.